N-isopropyl-4-(4-methylbenzyl)-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
Properties
CAS No. |
2034302-88-8 |
|---|---|
Molecular Formula |
C29H29N5O2S |
Molecular Weight |
511.64 |
IUPAC Name |
4-[(4-methylphenyl)methyl]-1-[(3-methylphenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C29H29N5O2S/c1-18(2)30-26(35)23-12-13-24-25(15-23)34-28(33(27(24)36)16-21-10-8-19(3)9-11-21)31-32-29(34)37-17-22-7-5-6-20(4)14-22/h5-15,18H,16-17H2,1-4H3,(H,30,35) |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC(C)C)N4C2=NN=C4SCC5=CC=CC(=C5)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-isopropyl-4-(4-methylbenzyl)-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique triazoloquinazoline core structure, which is known for various pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C29H29N5O2S |
| Molecular Weight | 511.64 g/mol |
| IUPAC Name | This compound |
| InChI Key | NFIRGUPIZLLUEP-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it may inhibit various kinases involved in cell proliferation and inflammation pathways. This inhibition can lead to significant anti-inflammatory effects and potential anticancer properties.
Key Findings on Mechanism
- Kinase Inhibition : The compound has shown promising results in inhibiting kinases associated with cancer progression.
- Anti-inflammatory Activity : It demonstrated significant reduction in carrageenan-induced paw edema in animal models, indicating strong anti-inflammatory properties comparable to established drugs like diclofenac .
- Molecular Docking Studies : Computational studies have indicated high binding affinities to COX-2 enzymes, further supporting its anti-inflammatory potential .
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds similar to N-isopropyl derivatives. The triazoloquinazoline core is particularly noted for its ability to target cancer cell lines effectively:
- In vitro Studies : Research has shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Anti-inflammatory Effects
The compound's anti-inflammatory activity has been well-documented:
- Carrageenan-Induced Edema : In experimental models, the compound reduced inflammation significantly by inhibiting the release of pro-inflammatory cytokines .
Antimicrobial Activity
While specific data on antimicrobial activity for this compound is limited, structurally related compounds have demonstrated efficacy against a range of pathogens:
- In vitro Antimicrobial Assays : Compounds with similar functional groups have shown varying degrees of antibacterial and antifungal activities against clinically relevant strains.
Case Studies and Research Findings
- Study on Inflammation : A study conducted on rats demonstrated that the compound inhibited carrageenan-induced paw edema by 45.77%, indicating significant anti-inflammatory activity comparable to indomethacin .
- Molecular Docking Analysis : Docking studies revealed that the compound has a predicted affinity towards COX enzymes (COX-1 and COX-2), suggesting a mechanism through which it exerts its anti-inflammatory effects .
- Comparative Analysis with Other Compounds : In comparative studies with other quinazoline derivatives, N-isopropyl derivatives exhibited superior activity against certain cancer cell lines and showed lower toxicity profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional differences between the target compound and its analogs are critical for understanding its uniqueness. Below is a detailed comparison:
Substituent Variations on the Benzyl Groups
- 4-Benzyl-1-[(2,5-dimethylbenzyl)sulfanyl]-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (): The 4-position substituent is a simple benzyl group (vs. 4-methylbenzyl in the target compound).
N-cyclopentyl-1-((4-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide ():
Functional Group Modifications
- 1-((2-amino-2-oxoethyl)thio)-4-benzyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (): The 2-amino-2-oxoethylthio group introduces hydrogen-bonding capability, which could enhance interactions with polar residues in biological targets compared to the target’s 3-methylbenzylthio group .
Structural and Pharmacokinetic Implications
Molecular Weight and Lipophilicity
- The target compound’s balanced lipophilicity (from 4-methylbenzyl and isopropyl groups) may optimize membrane permeability and oral bioavailability compared to more lipophilic analogs like the cyclopentyl derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
